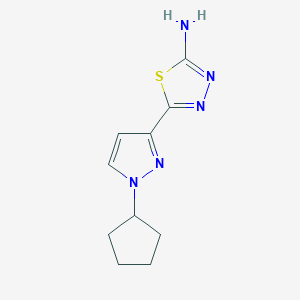

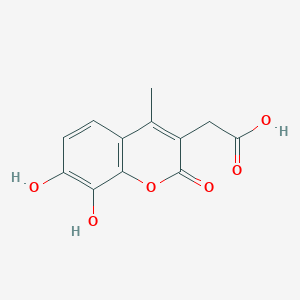

![molecular formula C18H15NO3 B2514421 N-[2-(4-甲基苯基)-4-氧代色满-6-基]乙酰胺 CAS No. 198329-82-7](/img/structure/B2514421.png)

N-[2-(4-甲基苯基)-4-氧代色满-6-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored through different chemical reactions and conditions. For instance, the hydroformylation of N-(2-propenyl)-β-lactams catalyzed by rhodium was used as a key step in producing functionalized N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides . Another approach involved the solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives using microwave-promoted condensation . Additionally, the Dakin-West reaction was employed to create β-acetamido ketone derivatives, which were designed as α-glucosidase inhibitors . These methods highlight the versatility of synthetic strategies in acetamide chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were elucidated using various spectroscopic techniques. X-ray single-crystal diffraction was used to verify the structures of certain derivatives . NMR spectroscopy (1H, 13C, and 19F), IR, and mass spectrometry were also employed to confirm the chemical structures of the synthesized compounds . These analyses provided detailed insights into the molecular configurations and the influence of substituents on the acetamide backbone.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored through various reactions. For example, the transsilylation of N-(2-hydroxyphenyl)acetamide led to the formation of benzoxazasilines . The click chemistry approach was utilized to synthesize a library of heterocyclic acetamide derivatives with potential biological activity . These studies demonstrate the chemical versatility of acetamide derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives were investigated through spectroscopic and computational methods. Vibrational spectroscopy, including FTIR and FT-Raman, along with quantum chemical calculations, provided insights into the vibrational characteristics and the influence of substituents on the properties of the compounds . The crystal structures of some derivatives revealed intermolecular and intramolecular interactions that could affect their physical properties and reactivity .

Biological Activity and Case Studies

Several of the synthesized acetamide derivatives were evaluated for their biological activities. Antimicrobial activity was assessed against bacterial and fungal species, with some compounds showing selective inhibitory effects . Anticancer potential was also investigated through in silico modeling studies targeting the VEGFr receptor . The inhibitory activity of synthesized β-acetamido ketone derivatives against α-glucosidase was studied, with some compounds showing significant inhibition, which could be beneficial for antidiabetic therapy . These studies provide a foundation for the development of acetamide derivatives as therapeutic agents.

科学研究应用

氯乙酰胺除草剂的比较代谢

本研究调查了氯乙酰胺除草剂(如 acetochlor)及其在人和大鼠肝微粒体中的代谢途径。尽管它没有直接提及“N-[2-(4-甲基苯基)-4-氧代色满-6-基]乙酰胺”,但了解结构相关化合物的代谢途径可以为该化合物在生物系统中的潜在生物转化过程提供信息 (Coleman 等人,2000 年)。

抗疟疾药物的化学选择性乙酰化

2-氨基苯酚化学选择性乙酰化为 N-(2-羟基苯基)乙酰胺以合成抗疟疾药物的研究可能为合成途径提供见解,这些途径可能与修饰“N-[2-(4-甲基苯基)-4-氧代色满-6-基]乙酰胺”以用于潜在治疗应用有关 (Magadum 和 Yadav,2018 年)。

配位配合物和抗氧化活性

含吡唑-乙酰胺衍生物的新型 Co(II) 和 Cu(II) 配位配合物(包括抗氧化活性分析)的研究表明,探索“N-[2-(4-甲基苯基)-4-氧代色满-6-基]乙酰胺”及其衍生物的配位化学以用于生物医学应用的潜在途径 (Chkirate 等人,2019 年)。

生物活性化合物的合成和评估

另一个感兴趣的领域是具有与目标化合物相似的结构的衍生物的合成和抗菌评估。该研究领域可以提供关于合成和评估“N-[2-(4-甲基苯基)-4-氧代色满-6-基]乙酰胺”生物活性的方法的见解 (Gul 等人,2017 年)。

属性

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-3-5-13(6-4-11)18-10-16(21)15-9-14(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBJJIMYXIDSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)